N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide
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Overview
Description
“N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide” is a chemical compound. It is related to the 3,5-dimethyl-1H-pyrazole and 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol compounds.
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are related to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of the compound is related to 3,5-dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole-based ligands, which are related to the compound , have been shown to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have evaluated the antileishmanial activity of this compound. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited substantial inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Biological Activity
Pyrazole-bearing compounds often exhibit diverse biological activities. Investigating the specific mechanisms by which this compound interacts with cellular targets can provide insights into its potential therapeutic applications .
Combination Therapy
Considering the challenges posed by drug resistance, combining N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide with existing antileishmanial or antimalarial drugs could lead to synergistic effects. Combination therapy strategies warrant investigation.
Mechanism of Action
While the specific mechanism of action for “N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide” is not available, related compounds have shown potent in vitro antipromastigote activity, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Future Directions
properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-6-11(2)21(20-10)14-7-13(17-9-18-14)19-15(22)12-4-3-5-16-8-12/h3-9H,1-2H3,(H,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODFOCQDAZFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide |
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